In Vitro Binding Potency: ET Receptor Antagonist 3 (IC50=0.26 nM) vs. Bosentan (IC50=7.1 nM at ETA)
ET receptor antagonist 3 demonstrates a 27-fold higher potency at the endothelin receptor compared to bosentan based on IC50 values. The target compound exhibits an IC50 of 0.26 nM in endothelin receptor binding assays [1]. In contrast, bosentan, the parent compound from which 17d was derived, exhibits an IC50 of 7.1 nM at the ETA receptor and 474.8 nM at the ETB receptor, corresponding to a 27-fold lower potency at ETA . Among the synthesized bosentan analogues in the 2023 Panchal study, compound 17d (ET receptor antagonist 3) was one of three derivatives selected for advanced characterization based on its favorable docking scores and lower IC50 values [2].
| Evidence Dimension | ET receptor binding inhibition (IC50) |
|---|---|
| Target Compound Data | 0.26 nM |
| Comparator Or Baseline | Bosentan (ETA): 7.1 nM |
| Quantified Difference | 27-fold greater potency (lower IC50) |
| Conditions | In vitro binding assay; ET receptor |
Why This Matters
The 27-fold potency advantage supports use of lower compound concentrations in in vitro assays, reducing potential off-target effects and solvent interference.
- [1] Panchal J, et al. Development of novel bosentan analogues as endothelin receptor antagonists for pulmonary arterial hypertension. Eur J Med Chem. 2023;259:115681. IC50=0.26 nM for compound 17d. View Source
- [2] Panchal J, et al. Development of novel bosentan analogues as endothelin receptor antagonists for pulmonary arterial hypertension. Eur J Med Chem. 2023;259:115681. Selection of 17d among three derivatives for advanced studies. View Source
